molecular formula C9H8F3NO2 B172310 D-(3,4,5-Trifluorophenyl)-alanine CAS No. 1217684-62-2

D-(3,4,5-Trifluorophenyl)-alanine

Cat. No. B172310
CAS RN: 1217684-62-2
M. Wt: 219.16 g/mol
InChI Key: SFKCVRLOYOHGFK-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“D-(3,4,5-Trifluorophenyl)-alanine” is a compound used for proteomics research . Its molecular formula is C9H8F3NO2 and it has a molecular weight of 219.16 g/mol .


Synthesis Analysis

The synthesis of compounds related to “D-(3,4,5-Trifluorophenyl)-alanine” often involves the use of 3,4,5-trifluorophenol . A process for preparing 3,4,5-trifluorophenol from 1-halo-3,4,5-trifluorobenzene includes high-pressure reacting on ammonia water at 100-200 deg.C under the existence of cuprous salt, Cu salt or copper oxide as a catalyst .


Molecular Structure Analysis

The molecular structure of “D-(3,4,5-Trifluorophenyl)-alanine” consists of nine carbon atoms, eight hydrogen atoms, three fluorine atoms, one nitrogen atom, and two oxygen atoms .


Chemical Reactions Analysis

The catalytic activity of tris (3,4,5-trifluorophenyl)borane has been explored in the 1,2-hydroboration reactions of unsaturated substrates . Under conventional conditions, the borane was found to be active only in the hydroboration of aldehyde, ketone, and imine substrates, with alkenes and alkynes not being reduced effectively .


Physical And Chemical Properties Analysis

“D-(3,4,5-Trifluorophenyl)-alanine” is a solid compound . Its molecular weight is 219.16 g/mol .

Scientific Research Applications

Medicinal Chemistry

Boronic acids and their derivatives, such as “®-2-Amino-3-(3,4,5-trifluorophenyl)propanoic acid”, have been studied in medicinal chemistry . They have shown various biological activities, including anticancer, antibacterial, and antiviral activities . The introduction of a boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities .

Synthesis of Boronic Acid Derivatives

“®-2-Amino-3-(3,4,5-trifluorophenyl)propanoic acid” can be used in the synthesis of boronic acid derivatives . These compounds have versatile reactivity, stability, and low toxicity, making them useful in synthetic chemistry .

Catalytic Activity

Tris(3,4,5-trifluorophenyl)borane, a compound related to “®-2-Amino-3-(3,4,5-trifluorophenyl)propanoic acid”, has been explored for its catalytic activity . It has been found to be active in the hydroboration of aldehyde, ketone, and imine substrates .

Sensor Applications

Boronic acids, such as “®-2-Amino-3-(3,4,5-trifluorophenyl)propanoic acid”, have been used in the development of sensors . Their ability to form reversible covalent bonds with diols makes them useful in the detection of various substances .

Drug Delivery Systems

Boronic acids have been used in the development of drug delivery systems . The boronic acid group can be used to modify the release rate of drugs, making it a useful tool in controlled drug delivery .

Green Chemistry

The degradation of boronic acids, such as “®-2-Amino-3-(3,4,5-trifluorophenyl)propanoic acid”, results in the formation of boric acid, a "green compound" . This makes boronic acids and their derivatives useful in the development of environmentally friendly chemical processes .

Safety and Hazards

“D-(3,4,5-Trifluorophenyl)-alanine” is intended for research use only and is not for medicinal or household use . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid contact with skin and eyes . Protective equipment such as gloves and eye protection should be worn when handling this compound .

Future Directions

“D-(3,4,5-Trifluorophenyl)-alanine” continues to be a product for proteomics research . As our understanding of proteomics expands, the use of this compound in research may also evolve.

properties

IUPAC Name

(2R)-2-amino-3-(3,4,5-trifluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c10-5-1-4(2-6(11)8(5)12)3-7(13)9(14)15/h1-2,7H,3,13H2,(H,14,15)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFKCVRLOYOHGFK-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1F)F)F)C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427508
Record name D-(3,4,5-Trifluorophenyl)-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-(3,4,5-Trifluorophenyl)-alanine

CAS RN

1217684-62-2
Record name D-(3,4,5-Trifluorophenyl)-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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